4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
Brand Name: Vulcanchem
CAS No.: 919282-38-5
VCID: VC16014488
InChI: InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H
SMILES:
Molecular Formula: C18H10F2N2S
Molecular Weight: 324.3 g/mol

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole

CAS No.: 919282-38-5

Cat. No.: VC16014488

Molecular Formula: C18H10F2N2S

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole - 919282-38-5

Specification

CAS No. 919282-38-5
Molecular Formula C18H10F2N2S
Molecular Weight 324.3 g/mol
IUPAC Name 4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole
Standard InChI InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H
Standard InChI Key OFAFRHYSUZTOHU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F

Introduction

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It features a benzothiadiazole core substituted with two 4-fluorophenyl groups at the 4th and 7th positions. This compound is of particular interest in the fields of organic electronics, photophysics, and medicinal chemistry due to its unique electronic properties and structural versatility.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzothiadiazole Core: Starting from o-phenylenediamine derivatives reacted with sulfur-containing reagents.

  • Substitution with Fluorophenyl Groups: Coupling reactions such as Suzuki-Miyaura cross-coupling are commonly employed.

General Reaction Scheme:

Benzothiadiazole Derivative+Fluorophenyl Boronic AcidPd Catalyst4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole\text{Benzothiadiazole Derivative} + \text{Fluorophenyl Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole}

Organic Electronics

  • Semiconductors: Used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-withdrawing properties.

  • Charge Transport: Facilitates efficient charge transport in thin-film transistors.

Photophysics

  • Exhibits strong fluorescence and photostability, making it suitable for optoelectronic devices.

  • High quantum yield enhances its application in sensing technologies.

Medicinal Chemistry

Table 2: Biological Activities of Related Compounds

CompoundActivityTarget
Benzothiadiazole Derivatives AnticancerA549 (lung cancer cells)
Benzothiazole Framework Antimicrobial, Anti-inflammatoryBacterial and fungal strains

The substitution pattern on the benzothiadiazole core significantly influences its biological activity.

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